
5-Ethyl-2,3-difluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,3-difluoropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,3-difluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the diazotization of 2-aminopyridine followed by a Sandmeyer reaction to introduce the fluorine atoms. The reaction conditions often involve the use of fluorinating agents such as cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide. The reaction temperature is controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions and the use of efficient fluorinating agents. The product is typically purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,3-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific substituents introduced. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Ethyl-2,3-difluoropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,3-difluoropyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2,3-difluoropyridine
- 2,3,5-Trifluoropyridine
- 3,5-Difluoropyridine
Uniqueness
5-Ethyl-2,3-difluoropyridine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to other fluorinated pyridines, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct compound in drug development and other applications .
Properties
Molecular Formula |
C7H7F2N |
|---|---|
Molecular Weight |
143.13 g/mol |
IUPAC Name |
5-ethyl-2,3-difluoropyridine |
InChI |
InChI=1S/C7H7F2N/c1-2-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3 |
InChI Key |
UGIFPGQBNZBMPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


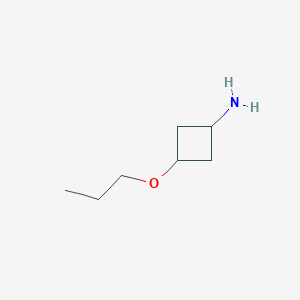
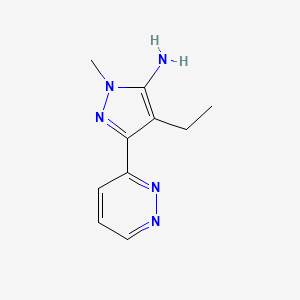

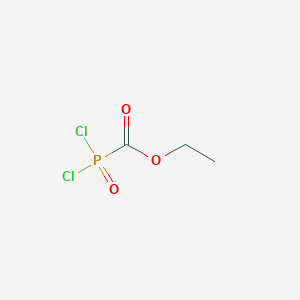

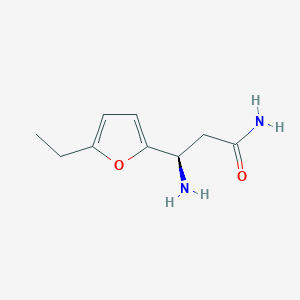
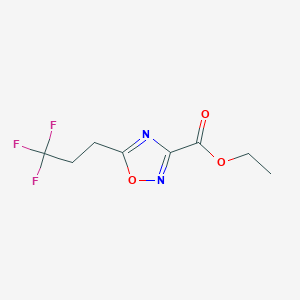
![3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13626301.png)

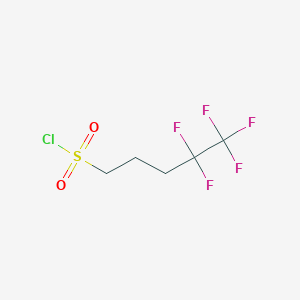
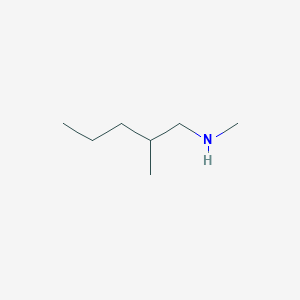

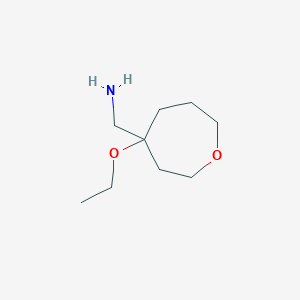
![3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)
